Dibenzofuran, tribromochloro-
Description
Contextualization of Dibenzofuran (B1670420), tribromochloro- within PHDFs and PBCDFs
"Dibenzofuran, tribromochloro-" is a member of the PBCDF subgroup. Its chemical structure consists of a central dibenzofuran ring system to which three bromine atoms and one chlorine atom are attached. ontosight.ai The formation of such mixed halogenated compounds occurs during thermal processes where both bromine and chlorine sources are present. nih.govgreenpeace.to This can happen, for instance, during the incineration of waste containing both brominated flame retardants and chlorinated materials. ontosight.aiiaeg.com
The combustion of organic matter in the presence of both bromine and chlorine can lead to the formation of a wide array of mixed halogenated dibenzo-p-dioxins and dibenzofurans. nih.gov The ratio of bromine to chlorine in the resulting PBCDFs often reflects the relative availability of these halogens during the combustion process. pops.int Research has shown that in some industrial settings and during the thermal disposal of electronic waste, the emissions of polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs) and PBCDD/Fs can be significant, sometimes even exceeding those of their chlorinated counterparts. iaeg.com
Isomerism and Congener Specificity in Halogenated Dibenzofurans
The term "Dibenzofuran, tribromochloro-" does not define a single, unique chemical structure. Instead, it represents a group of isomers where the three bromine atoms and one chlorine atom can be attached to any of the eight available positions on the dibenzofuran molecule. This leads to a large number of possible structural arrangements, each with potentially different physical, chemical, and toxicological properties.
The dibenzofuran molecule has eight positions available for halogen substitution. Theoretically, this allows for the existence of 135 polybrominated dibenzofuran (PBDF) congeners and a staggering 3,050 different brominated and chlorinated dibenzofuran (PBCDF) congeners. iaeg.cominchem.orgtubitak.gov.tr
The specific arrangement of halogen atoms, or congener specificity, is crucial as it dictates the compound's biological activity. nih.gov The toxicity of these compounds is often related to their ability to bind to the aryl hydrocarbon (Ah) receptor. nih.gov Congeners with halogen substitutions at the 2, 3, 7, and 8 positions are generally considered to be the most toxic. tubitak.gov.trpops.int
The complexity and sheer number of possible isomers present a significant analytical challenge. tubitak.gov.tr Advanced analytical techniques, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), are necessary to separate and identify individual congeners. env.go.jpepa.govepa.gov However, even with these sophisticated methods, the characterization of all possible mixed halogenated congeners is difficult, especially since commercially available analytical standards are limited for many of these compounds. epa.govresearchgate.net
Table 1: Number of Possible Congeners for Halogenated Dibenzofurans
| Compound Class | Description | Number of Possible Congeners |
|---|---|---|
| PBDDs | Polybrominated dibenzo-p-dioxins | 75 |
| PBDFs | Polybrominated dibenzofurans | 135 |
| PBCDDs | Polybrominated/chlorinated dibenzo-p-dioxins | 1550 |
| PBCDFs | Polybrominated/chlorinated dibenzofurans | 3050 |
Data sourced from multiple references. iaeg.cominchem.orgtubitak.gov.tr
Table 2: Key Research Findings on Mixed Halogenated Dibenzofurans
| Research Area | Key Finding | Reference |
|---|---|---|
| Formation | Formed unintentionally during thermal processes with both bromine and chlorine sources. | nih.govgreenpeace.toiaeg.com |
| Toxicity | Biological effects are similar to PCDDs and PCDFs, mediated by the Ah receptor. | nih.govnih.gov |
| Isomerism | Thousands of possible congeners exist, with 2,3,7,8-substituted congeners being the most toxic. | iaeg.cominchem.orgtubitak.gov.tr |
| Analysis | Requires sophisticated analytical methods like HRGC-HRMS for congener-specific identification. | env.go.jpepa.govepa.gov |
| Environmental Presence | Detected in emissions from waste incineration and e-waste recycling. | ontosight.aiiaeg.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
107227-54-3 |
|---|---|
Molecular Formula |
C12H8Br3ClO-4 |
Molecular Weight |
443.35 g/mol |
IUPAC Name |
dibenzofuran;tribromide;chloride |
InChI |
InChI=1S/C12H8O.3BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;/h1-8H;4*1H/p-4 |
InChI Key |
XEXMRIOGENRQQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-] |
Synonyms |
TRIBROMO-MONOCHLORODIBENZOFURAN |
Origin of Product |
United States |
Formation Pathways and Mechanisms of Brominated and Chlorinated Dibenzofurans
Thermal Generation Processes
Various industrial and unintentional thermal processes provide the necessary conditions for the formation of "Dibenzofuran, tribromochloro-". These processes often involve the incomplete combustion of organic matter in the presence of halogenated compounds.
Waste incinerators, particularly those processing municipal, industrial, or hazardous waste, are significant sources of brominated and chlorinated dibenzofurans. The co-incineration of waste containing both brominated and chlorinated materials can lead to the formation of mixed halogenated compounds like "Dibenzofuran, tribromochloro-". The concentrations of these compounds in the flue gas and fly ash of incinerators can vary widely depending on the composition of the waste stream and the operational parameters of the incinerator. For instance, industrial waste incinerators have been found to have PBDD/F concentrations that are significantly higher than those from municipal solid waste incinerators nih.gov.
The temperature within the incinerator plays a crucial role, with maximum formation rates for PBDD/Fs and PCDD/Fs observed between 250 and 400 °C acs.orgresearchgate.net. Effective thermal destruction of these compounds requires high temperatures, an excess of air, and sufficient residence times nih.govnih.govresearchgate.net.
Table 1: Emission Factors of PBDD/Fs and PCDD/Fs from Various Waste Incinerators
| Incinerator Type | PCDD/F Emission Factor (µg I-TEQ/ton-waste) | PBDD/F to PCDD/F TEQ Ratio (%) | Reference |
|---|---|---|---|
| Municipal Solid Waste Incinerators (MSWIs) - Large-scale continuous | Not specified | 0.72 | nih.gov |
| Municipal Solid Waste Incinerators (MSWIs) - Small-scale batch | Not specified | 0.18 | nih.gov |
| Industrial Waste Incinerators (IWIs) | Not specified | 5.4 | nih.gov |
| Hazardous Waste Incinerators | 1-2 orders of magnitude higher than MSWIs | Not specified | aaqr.org |
Accidental fires, such as those involving electronic equipment or buildings containing brominated flame retardants, create ideal conditions for the formation of mixed halogenated dibenzofurans. researchgate.netnih.govbohrium.com Uncontrolled burning of residential waste is another significant source, with emission factors for PBDD/Fs being comparable in magnitude to their chlorinated counterparts acs.org. In such scenarios, the combustion is often incomplete, leading to the release of a complex mixture of volatile, semi-volatile, and non-volatile compounds, including "Dibenzofuran, tribromochloro-". The soot from such fires can contain high levels of these toxic compounds nih.govnih.govresearchgate.net.
Pyrolysis and gasification are thermal decomposition processes that occur in the absence or with a limited supply of oxygen. These processes are relevant to the formation of brominated and chlorinated dibenzofurans, particularly when the feedstock contains halogenated materials. Laboratory pyrolysis of brominated flame retardants has been shown to yield PBDD/Fs. The pyrolysis of 2-bromophenol (B46759) on a copper oxide/silica (B1680970) surface, for example, results in the formation of various polybrominated dibenzo-p-dioxins and dibenzofurans nih.gov. The yields of PBDDs from 2-bromophenol were found to be significantly greater than the analogous PCDDs from 2-chlorophenol (B165306), which can be attributed to the relative ease of bromination over chlorination nih.gov.
A variety of industrial thermal processes, beyond waste incineration, can also contribute to the formation of "Dibenzofuran, tribromochloro-". Metallurgical industries, for instance, have been identified as potential sources of PBDD/Fs. The sources of bromine and brominated precursors in these processes require further evaluation.
Table 2: PBDD/F and PCDD/F Concentrations in Flue Gas from Different Industrial Processes
| Industrial Source | PBDD/F Concentration (pg/Nm³) | PCDD/F Concentration (ng I-TEQ/Nm³) | Reference |
|---|---|---|---|
| Municipal Solid Waste Incinerators (MSWIs) | 2.28 | 0.0171 - 1.98 | nih.gov |
| Industrial Waste Incinerators (IWIs) | 18.2 | 0.0171 - 1.98 | nih.gov |
| Secondary Zinc Smelter | Not specified | 2.44 | researchgate.net |
| Secondary Copper Smelter | Not specified | 2.44 | researchgate.net |
Precursor-Based Formation Routes
The presence of specific chemical precursors is a key factor in the formation of "Dibenzofuran, tribromochloro-". Brominated flame retardants are particularly significant in this regard.
Brominated flame retardants (BFRs) are organobromine compounds widely used in plastics, textiles, and electronic equipment to reduce their flammability wikipedia.org. During thermal stress, combustion, or pyrolysis, these BFRs can act as precursors for the formation of PBDD/Fs and mixed halogenated dibenzofurans researchgate.netnih.govbohrium.com. The structural similarities between some BFRs, such as polybrominated diphenyl ethers (PBDEs), and dibenzofurans facilitate their conversion. Under insufficient combustion conditions, as found in accidental fires and uncontrolled burning, considerable amounts of PBDD/Fs can be formed from BFRs, primarily through the precursor pathway nih.govbohrium.com. The incineration of waste containing BFRs, such as electronic waste, is a major source of PBDD/F emissions researchgate.net.
The formation of mixed brominated-chlorinated dibenzofurans occurs when both brominated and chlorinated precursors are present during a thermal event. Elementary bromine can facilitate chlorination by first brominating organic compounds, followed by a bromine-chlorine exchange researchgate.net.
Halogenated Phenols and Other Aromatic Precursors
The precursor-based formation of dibenzofurans relies on the presence of structurally related compounds, primarily halogenated phenols. researchgate.net Gaseous chlorophenols (CPs) and bromophenols (BPs) are considered potent precursors in the formation of polychlorinated and polybrominated dibenzofurans (PCDD/Fs and PBDD/Fs). researchgate.net The formation of mixed halogenated congeners, such as tribromochloro-dibenzofuran, logically proceeds from the co-existence and reaction of both chlorinated and brominated precursors. researchgate.netnih.gov
The core mechanism involves the condensation of halogenated phenoxy radicals. nih.gov For instance, the reaction between a 2-chlorophenoxy radical and a 2-bromophenoxy radical can lead to various mixed halogenated dibenzo-p-dioxins and dibenzofurans. researchgate.netnih.gov The specific substitution pattern of the resulting dibenzofuran (B1670420) is determined by the halogenation pattern of the initial phenol (B47542) precursors. researchgate.net Studies have shown that the oxidation and pyrolysis of mixtures containing 2-chlorophenol (2-CP) and 2-bromophenol (2-BP) lead to the production of several congeners of mixed chlorinated and brominated dibenzofurans (PXDFs). researchgate.net
| Precursor Type | Example Compound | Role in Formation |
| Chlorinated Phenols | 2-Chlorophenol | Source of chlorinated aromatic ring and phenoxy radical. |
| Brominated Phenols | 2-Bromophenol | Source of brominated aromatic ring and phenoxy radical. |
| Mixed Halogenated Phenols | Bromochlorophenol | A single precursor containing both required halogens. |
Influence of Halogen Stoichiometry and Feedstock Composition
The relative amounts of bromine and chlorine in the initial feedstock materials significantly influence the type and concentration of the resulting halogenated compounds. The stoichiometry of halogens dictates the probability of incorporation of either bromine or chlorine into the dibenzofuran structure.
Research conducted at pilot incineration plants has shown that the co-incineration of bromine-containing materials leads to high concentrations of bromophenols. nih.gov This, in turn, results in formation rates for polybrominated dibenzofurans (PBDFs) that are 4 to 20 times higher than those for polychlorinated dibenzofurans (PCDFs). nih.gov This suggests that the availability of bromine in the reaction environment is a critical factor. The formation of tribromochloro-dibenzofuran is thus dependent on a feedstock composition that provides an adequate supply of both bromine and chlorine sources. Furthermore, transformations between halogens, such as a Br-to-Cl exchange, can guide the final congener pattern of the polyhalogenated dibenzofurans formed. researchgate.net
De Novo Synthesis Mechanisms
Distinct from the precursor pathway, de novo synthesis is defined as the formation of dibenzofurans directly from a carbon matrix in the presence of a halogen source, oxygen, and a catalyst. dss.go.thresearchgate.net This process typically occurs on the surface of fly ash in post-combustion zones of incinerators at temperatures between 200°C and 400°C. researchgate.netresearchgate.net
The de novo mechanism involves the breakdown of a carbonaceous structure, such as soot or activated carbon, followed by chlorination and/or bromination and the incorporation of oxygen to form the dibenzofuran molecule. dss.go.thepa.gov The presence of both chlorine and bromine sources in the flue gas or on the fly ash surface can lead to the formation of mixed halogenated compounds like tribromochloro-dibenzofuran. researchgate.net This pathway does not require pre-existing aromatic precursors like phenols, instead building the dibenzofuran structure from more fundamental carbon structures. researchgate.net
Mechanistic Steps and Chemical Reactions
The formation of tribromochloro-dibenzofuran involves several fundamental chemical reactions, including condensation, elimination, and halogen exchange, which can occur in different reaction environments.
Elimination and Condensation Reactions
Condensation reactions are fundamental to the precursor pathway, involving the coupling of two smaller molecules to form a larger one, often with the elimination of a small molecule like water or hydrogen halide. ausetute.com.aupressbooks.pub In the context of dibenzofuran formation, this process begins with the generation of halogenated phenoxy radicals from their corresponding phenols. researchgate.netresearchgate.net
Two of these radicals can then undergo a condensation reaction. For example, a brominated phenoxy radical and a chlorinated phenoxy radical can combine. This coupling can form intermediate structures, such as diketo adducts. nih.gov These intermediates subsequently undergo intramolecular rearrangement and an elimination reaction, where atoms are removed from the molecule, to create the stable, aromatic furan (B31954) ring, resulting in the final dibenzofuran structure. researchgate.netresearchgate.net
Halogen Exchange and Chlorination/Bromination Reactions
Halogen exchange reactions, also known as Finkelstein or retro-Finkelstein reactions, can alter the halogen substitution pattern of a molecule after its initial formation. frontiersin.org A Br/Cl exchange can occur when a brominated dibenzofuran is in the presence of a chlorine source (like HCl or metal chlorides), or vice versa. core.ac.uk This means a fully brominated or chlorinated dibenzofuran could be converted into a mixed halogenated congener. For example, a tetrabromodibenzofuran could react to have one of its bromine atoms substituted by a chlorine atom, yielding a tribromochloro-dibenzofuran.
Additionally, partially halogenated or even non-halogenated dibenzofuran can undergo subsequent chlorination and bromination reactions. core.ac.uknih.gov These reactions add halogen atoms to the aromatic rings, and the presence of both bromine and chlorine sources can lead to the formation of mixed halogenated products. researchgate.netnih.govresearchgate.net
Role of Specific Reaction Environments (Gas Phase vs. Heterogeneous Surface)
The environment in which these reactions occur plays a crucial role in the formation mechanisms and the resulting products.
Gas Phase: Homogeneous gas-phase reactions typically occur at higher temperatures (>500°C). researchgate.net In this environment, the formation of dibenzofurans proceeds through the precursor pathway, involving radical-radical and radical-molecule reactions of halogenated phenols. researchgate.net The dimerization of chlorinated and brominated phenoxy radicals is considered a major pathway in gas-phase formation. researchgate.net
Heterogeneous Surface: Heterogeneous reactions take place on the surface of solid particles, such as fly ash, at lower temperatures (typically 200-400°C). researchgate.net These surfaces are often catalytically active, with metals like copper playing a significant role. nih.gov Both the precursor pathway and the de novo synthesis mechanism can occur on these surfaces. researchgate.netresearchgate.net Surface-mediated reactions, described by mechanisms like Langmuir-Hinshelwood (reaction between two adsorbed species) and Eley-Rideal (reaction between an adsorbed species and a gas-phase molecule), are considered responsible for the formation of dibenzofurans from precursors on fly ash. nih.gov The de novo synthesis is predominantly a heterogeneous surface reaction. researchgate.net
| Reaction Environment | Typical Temperature | Dominant Mechanism(s) | Key Characteristics |
| Gas Phase | > 500°C | Precursor-based | Involves radical-radical and radical-molecule reactions of halogenated phenols. researchgate.net |
| Heterogeneous Surface | 200 - 400°C | Precursor-based & De Novo Synthesis | Catalyzed by metals (e.g., copper) on fly ash surfaces. researchgate.netresearchgate.netnih.gov |
Environmental Occurrence and Distribution Dynamics
Sources of Release and Emission
The formation and release of tribromochloro-dibenzofuran and other PXDFs are primarily linked to thermal processes involving organic matter, chlorine, and bromine.
Anthropogenic Emissions (e.g., Waste Combustion, Industrial Activities, Vehicle Emissions)
Waste incineration is a major source of PXDFs. advanceseng.com The combustion of municipal solid waste, medical waste, and industrial waste provides the necessary precursors and conditions for the formation of these compounds. aaqr.orgnih.govtandfonline.com The presence of both chlorinated materials, such as polyvinyl chloride (PVC) plastics, and brominated flame retardants in the waste stream can lead to the formation of mixed halogenated dibenzofurans. nih.gov Industrial activities, particularly metallurgical processes like secondary aluminum and copper smelting, are also significant contributors to PXDF emissions. nih.govnih.gov These processes often involve high temperatures and the presence of chlorine and bromine, facilitating the de novo synthesis of these compounds. nih.govmdpi.com Emissions from the iron and steel industry, including sintering processes and electric arc furnaces, have also been identified as sources of halogenated dibenzofurans. nih.gov Furthermore, the combustion of fossil fuels in vehicles can release these compounds into the atmosphere, although their contribution relative to industrial sources is generally considered to be smaller. nih.gov
Natural Sources (e.g., Forest Fires)
While anthropogenic activities are the primary source of PXDFs, natural combustion events such as forest fires can also contribute to their formation and release into the environment. mdpi.com The biomass burned in forest fires contains naturally occurring chlorine and bromine, and under the right combustion conditions, these can react to form halogenated dibenzofurans.
E-waste Processing Sites
A significant and growing source of tribromochloro-dibenzofuran and other PXDFs is the informal processing of electronic waste (e-waste). sciencedaily.comresearchgate.net E-waste contains high levels of brominated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), in plastic components, as well as chlorinated substances. sciencedaily.com Primitive recycling techniques, such as open burning of electronic components to recover valuable metals, create ideal conditions for the formation of PBDFs and PXDFs. sciencedaily.comnih.gov Studies have shown that PXDFs can be formed from PBDEs through condensation and subsequent bromine-to-chlorine exchange reactions during these uncontrolled burning processes. sciencedaily.comresearchgate.net Consequently, soils and the surrounding environment at e-waste recycling sites often show high concentrations of these "hidden" dioxins. sciencedaily.comnih.gov
Emission Factors of PCDD/Fs from Various Industrial Sources
| Industrial Source | Mean Emission Factor (μg I-TEQ/t) | Unit |
|---|---|---|
| Secondary Zinc Smelter (Zn-S) | 1.99 | per tonne of product |
| Secondary Copper Smelter (Cu-S) | 1.73 | per tonne of product |
| Cement Production | 0.052 | per tonne of product |
| Industrial Waste Incineration (Waste Rubber) | 0.752 | per tonne of feed |
| Industrial Waste Incineration (Waste Liquor) | 0.435 | per tonne of feed |
| Industrial Waste Incineration (Waste Sludge) | 0.760 | per tonne of feed |
Data derived from a study on emissions from various industrial sources, providing insight into the relative contributions of different sectors to the environmental burden of these compounds. nih.gov
Environmental Compartmentalization and Transport
Once released into the atmosphere, tribromochloro-dibenzofuran and other PXDFs undergo long-range transport and are distributed among various environmental compartments.
Atmospheric Transport and Deposition (Dry and Wet)
Atmospheric transport is a primary pathway for the widespread distribution of PXDFs. epa.gov These compounds can exist in the atmosphere in both the gaseous phase and adsorbed to particulate matter. epa.gov Their partitioning between these two phases depends on factors such as their volatility and the ambient temperature. The long-range transport of these particle-bound and gaseous compounds allows them to be deposited in regions far from their original source. Deposition from the atmosphere occurs through both dry and wet processes. epa.gov Dry deposition involves the gravitational settling of particles and the absorption of gaseous compounds onto surfaces. Wet deposition occurs when these compounds are scavenged from the atmosphere by precipitation, such as rain and snow.
Aquatic Transport and Sedimentation
Following atmospheric deposition or direct discharge, tribromochloro-dibenzofuran and other PXDFs can enter aquatic ecosystems. mdpi.comnih.gov Due to their hydrophobic nature, these compounds have a strong tendency to adsorb to suspended particulate matter in the water column. mdpi.com This particle-bound transport is a significant mechanism for their movement within aquatic systems. Eventually, these particles settle to the bottom, leading to the accumulation of PXDFs in sediments. mdpi.comrsc.org Sediments, therefore, act as a major sink and long-term reservoir for these persistent organic pollutants in the aquatic environment. nih.govmdpi.com The analysis of sediment cores has shown the historical deposition patterns of these compounds, reflecting past industrial activities and emission trends. mdpi.com Aquatic organisms can then be exposed to these compounds through contact with contaminated sediments and by ingesting contaminated particles. frontiersin.org
Concentrations of PCDD/Fs and PBDD/Fs in Surface Sediments of Taihu Lake, China
| Compound Group | Concentration Range (pg TEQ g⁻¹ dw) | Mean Concentration (pg TEQ g⁻¹ dw) |
|---|---|---|
| PCDD/Fs | 0.91 - 4.8 | 2.9 |
| PBDD/Fs | 0.16 - 1.6 | 0.52 |
This table presents data on the levels of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans found in the surface sediments of a major lake, highlighting the extent of contamination in aquatic environments. rsc.org
Long-Range Environmental Transport Potential
Polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs), the class to which tribromochloro-dibenzofuran belongs, are recognized for their potential to be dispersed widely throughout the environment primarily via atmospheric transport. epa.govepa.gov The detection of related brominated and chlorinated flame retardants in remote geographical areas, such as polar regions, indicates a high potential for long-range atmospheric transport for this class of compounds. acs.org
These compounds are semi-volatile, allowing them to exist in the atmosphere in both the vapor phase and adsorbed to particles. epa.gov This characteristic facilitates their movement over vast distances from their original sources. The isomer profiles of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) found in ambient air often resemble those from combustion sources, further supporting atmospheric transport as a key distribution pathway. epa.gov Although specific studies isolating the transport potential of tribromochloro-dibenzofuran are not prevalent, the physicochemical properties shared with other polyhalogenated dioxins and furans suggest a similar capacity for long-distance travel in the environment.
Presence in Environmental Matrices
The presence of mixed brominated and chlorinated dibenzofurans has been confirmed in various environmental compartments, reflecting their persistence and widespread distribution from emission sources.
Air and Flue Gas Profiles
Tribromochloro-dibenzofuran and related polyhalogenated compounds are not produced intentionally but are formed as byproducts in thermal and industrial processes. frontiersin.orgnih.gov Combustion and incineration are major sources, releasing these compounds into the atmosphere through stack gas emissions. epa.govnih.govdiva-portal.org Mixed bromo/chloro dibenzofurans have been specifically detected in the ash from combustion and incineration processes. epa.gov
Municipal solid waste incinerators (MSWIs) and hazardous waste incinerators (HWIs) are significant sources of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), with emissions showing considerable variation. aaqr.org For instance, PCDD/F emissions from the stack gas of waste incinerators in one study ranged from 0.016 to 0.29 ng I-TEQ m–3. aaqr.org While data for PBDD/Fs from open burning is limited, one study on residential waste reported emission factors ranging from 87.2 to 1580 ng TEQ/kg of carbon burned. acs.org The presence of these compounds in ambient air, even at low concentrations, is a direct consequence of atmospheric transport from such sources. epa.gov Minimum detection limits for PHDDs/PHDFs in ambient air can be as low as 0.01 to 0.2 picograms per cubic meter (pg/m³). epa.gov
PCDD/F Concentrations in Flue Gas from Various Incineration Sources
| Source Type | Concentration Range (ng I-TEQ/Nm³) | Reference |
|---|---|---|
| Municipal Solid Waste Incinerators (MSWIs) & Hazardous Waste Incinerators (HWIs) | 0.016 - 0.29 | aaqr.org |
| Medical Waste Incinerator (MWI) | 0.511 | aaqr.org |
| Secondary Aluminum Smelter | 10.6 | aaqr.org |
| Sinter Plants (with SCR) | 0.995 - 2.06 | nih.gov |
| Sinter Plant (without SCR) | 3.10 | nih.gov |
Soil and Sediment Concentrations
Following atmospheric deposition, tribromochloro-dibenzofuran and related compounds accumulate in terrestrial and aquatic environments, particularly in soil and sediment, which act as environmental sinks. rsc.orgrsc.org Studies have investigated the levels of both polychlorinated (PCDD/Fs) and polybrominated (PBDD/Fs) dibenzofurans in these matrices.
In a study of surface sediments from Taihu Lake, China, concentrations of PBDD/Fs ranged from 0.16 to 1.6 pg TEQ g⁻¹ dry weight. rsc.org It was suggested that the source of these PBDD/Fs was likely atmospheric deposition. rsc.orgrsc.org Research in the Yellow Sea region of China and Korea also found detectable levels of PCDD/Fs in soils and sediments, with concentrations sometimes exceeding environmental quality guidelines. nih.gov The detection limits for PCDD/Fs in soil are typically in the range of 0.5 - 4.0 ng·kg⁻¹. ccme.ca
Concentrations of Halogenated Dibenzofurans in Soil and Sediment
| Matrix | Location | Compound Class | Concentration Range | Reference |
|---|---|---|---|---|
| Surface Sediment | Taihu Lake, China | PBDD/Fs | 0.16 - 1.6 pg TEQ g⁻¹ dw | rsc.org |
| Surface Sediment | Taihu Lake, China | PCDD/Fs | 0.91 - 4.8 pg TEQ g⁻¹ dw | rsc.org |
| Soil | Vicinity of MSWIs and HWIs, China | PCDD/Fs | 0.68 - 16.0 ng I-TEQ kg⁻¹ | aaqr.org |
| Bank Soil (Surface) | Dongting Lake, China | PCDD/Fs | 5.53 - 75.6 pg/g dw (Average 30.3 pg/g dw) | nih.gov |
Biological Accumulation in Biota (e.g., Marine Organisms, Food Chains)
Due to their persistent and lipophilic (fat-loving) nature, polyhalogenated dibenzofurans, including tribromochloro-dibenzofuran, are prone to bioaccumulation in living organisms. frontiersin.orgepa.gov This process involves the absorption and concentration of the substance from the environment and food at a rate faster than it can be excreted. epa.gov
These compounds can enter the food web, accumulating in the tissues of various organisms. nih.gov Polychaetes, for example, which are in close contact with sediments, are vulnerable to uptake of these contaminants. frontiersin.org Studies on the polychaete Hediste diversicolor showed it preferentially accumulated less chlorinated dioxins and furans, with the Biota-to-Sediment Accumulation Factor (BSAF) decreasing as the lipophilicity of the congener increased. frontiersin.org In general, the concentration of PCDD/Fs in benthic biota is often lower than in the surrounding sediment. ccme.ca
Once in the food chain, these compounds can biomagnify, leading to higher concentrations in predators. epa.gov The concentration of PCDD/Fs in organisms is often associated with the lipid content of their tissues. nih.gov Mercury and PCDD/Fs were found to have exceeded food safety limits in all fish samples from a contaminated saltwater pond in Taiwan. nih.gov
Bioaccumulation Data for Halogenated Dibenzofurans
| Organism Type | Compound Class | Observed Metric | Value/Range | Reference |
|---|---|---|---|---|
| Aquatic Organisms | PCDFs | Bioconcentration Factors (BCFs) | 21,400 - 240,000 | ccme.ca |
| Benthic Biota | PCDD/Fs | Biota-Sediment Accumulation Factors (BSAFs) | Generally < 1 | ccme.ca |
| Polychaete (Hediste diversicolor) | PCDD/Fs | Tissue Concentration (Industrial Area) | Agrees with 14–640 pg g⁻¹ lipid in gobies | frontiersin.org |
Advanced Analytical Methodologies for Characterization
Sample Collection and Preparation Techniques
Effective sample collection and preparation are critical preliminary steps for the successful analysis of "Dibenzofuran, tribromochloro-". These processes aim to isolate the target analyte from complex sample matrices and remove interfering substances that could compromise the accuracy of the subsequent analysis.
The choice of extraction method is contingent on the sample matrix and the physicochemical properties of the analyte. For polyhalogenated dibenzofurans like "Dibenzofuran, tribromochloro-", several techniques are commonly employed to efficiently remove them from the sample.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For aqueous samples, an organic solvent such as methylene (B1212753) chloride is used to extract the "Dibenzofuran, tribromochloro-". epa.gov
Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. epa.govnih.gov For the analysis of halogenated dibenzofurans, various sorbents can be utilized to retain the analyte while allowing interfering compounds to pass through. The retained "Dibenzofuran, tribromochloro-" is then eluted with a small volume of a suitable solvent. nih.govacs.org
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. ajgreenchem.com This method is advantageous due to its speed and the use of non-toxic, easily removable solvents. ajgreenchem.comresearchgate.netnih.gov By modifying parameters such as pressure and temperature, the solvating power of the supercritical fluid can be tailored to selectively extract compounds like "Dibenzofuran, tribromochloro-". researchgate.netrudn.ru The addition of a co-solvent can further enhance extraction efficiency. researchgate.net
Soxhlet Extraction: This is a traditional and robust method for extracting analytes from solid samples. thermofisher.comnih.gov It involves continuous extraction with a solvent like toluene, which is well-suited for polyhalogenated aromatic hydrocarbons. thermofisher.comnih.gov While effective, Soxhlet extraction is often time-consuming and requires large volumes of solvent. thermofisher.comnih.gov
Accelerated Solvent Extraction (ASE): ASE, also known as pressurized fluid extraction, uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption compared to traditional methods like Soxhlet. thermofisher.comnih.gov
Following extraction, the sample extract typically contains a mixture of the target analyte and co-extracted interfering compounds. Cleanup and fractionation steps are therefore essential to purify the extract before instrumental analysis.
Column Chromatography: This is a widely used technique for cleaning up extracts containing polyhalogenated dibenzofurans. Multi-layered silica (B1680970) gel columns, often containing layers of acidic, basic, and neutral silica, are effective in removing a wide range of interferences. researchgate.netnih.gov Alumina and Florisil columns are also commonly used, sometimes in combination, to achieve the desired level of purity. researchgate.netresearchgate.net Activated carbon columns are particularly useful for separating planar molecules like "Dibenzofuran, tribromochloro-" from non-planar interferences such as polychlorinated biphenyls (PCBs). researchgate.netchromatographyonline.com
Gel-Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological samples.
Chromatographic Separation and Detection
The final stage of the analytical process involves the separation of "Dibenzofuran, tribromochloro-" from other closely related compounds and its subsequent detection and quantification.
HRGC is the cornerstone for the separation of complex mixtures of halogenated dibenzofuran (B1670420) isomers. acs.orgchromatographyonline.com The use of long capillary columns (e.g., 60 meters) with specific stationary phases allows for the separation of individual congeners, which is crucial as the toxicity of these compounds can vary significantly between isomers. epa.govaaqr.org Columns with different polarities, such as DB-5 and SP-2331, are often used to achieve comprehensive separation. epa.govresearchgate.net The choice of stationary phase is critical for resolving toxic isomers from less toxic ones. chromatographyonline.com
MS is the primary detection technique used in conjunction with HRGC for the analysis of "Dibenzofuran, tribromochloro-". nih.govnih.govnih.gov HRMS is particularly powerful as it provides high mass accuracy and resolution, allowing for the differentiation of the target analyte from isobaric interferences. thermofisher.comthermofisher.com This high level of specificity is essential for unambiguous identification and accurate quantification at the ultra-trace levels often encountered in environmental samples. epa.govnih.govepa.gov Isotope dilution methods, where isotopically labeled internal standards are added to the sample prior to extraction, are commonly used to ensure the highest level of accuracy and precision. inchem.org
While MS and HRMS are the gold standards, other detectors can be employed in specific applications.
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it well-suited for the detection of halogenated compounds like "Dibenzofuran, tribromochloro-". wikipedia.orgairproducts.co.ukscioninstruments.comgcms.czchromatographyonline.com It offers excellent sensitivity, often in the femtogram range, but is less specific than MS. wikipedia.org
Hall Electrolytic Conductivity Detector (HECD): The HECD is another selective detector for halogenated compounds. It works by converting the halogen atoms in the analyte to a detectable species.
Photoionization Detector (PID): PIDs are sensitive to aromatic compounds and other molecules with ionizable functional groups. geotechenv.comfrtr.govrcsystemsco.com The detector uses an ultraviolet lamp to ionize the target analytes, and the resulting current is measured. frtr.govrcsystemsco.combuygasmonitors.com The selectivity of a PID can be adjusted by using lamps with different photon energies. dtic.mil
Interactive Data Tables
Table 1: Comparison of Extraction Methods for "Dibenzofuran, tribromochloro-"
| Extraction Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, widely applicable | Large solvent consumption, can be labor-intensive |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Reduced solvent use, high recovery, easily automated | Sorbent selection can be critical, potential for matrix effects |
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure | Fast, uses non-toxic solvents, tunable selectivity | High initial instrument cost |
| Soxhlet Extraction | Continuous extraction with a cycling solvent | Robust, effective for solid matrices | Time-consuming, large solvent volume |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at high temperature and pressure | Fast, reduced solvent consumption | High initial instrument cost |
Table 2: Overview of Detection Methods
| Detector | Principle of Operation | Selectivity | Sensitivity |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio | High | High |
| High-Resolution Mass Spectrometry (HRMS) | High-resolution separation of ions | Very High | Very High |
| Electron Capture Detector (ECD) | Electron capture by electronegative compounds | High for halogenated compounds | Very High |
| Hall Electrolytic Conductivity Detector (HECD) | Conversion of halogens to a detectable species | High for halogenated compounds | High |
| Photoionization Detector (PID) | Photoionization of molecules by UV light | Good for aromatic compounds | Moderate to High |
Isomer-Specific and Congener Analysis
Isomer-specific analysis is paramount for understanding the environmental fate and toxicological significance of "Dibenzofuran, tribromochloro-", as the biological activity can vary significantly between different isomers. This requires high-resolution analytical techniques capable of separating the numerous possible congeners.
The primary challenge in the analysis of "Dibenzofuran, tribromochloro-" lies in the resolution of its numerous isomers. With three bromine atoms and one chlorine atom substituted on the dibenzofuran backbone, a large number of positional isomers are possible. The separation and identification of these individual congeners are complicated by several factors:
Co-elution: Many isomers have very similar physicochemical properties, leading to their co-elution from gas chromatography (GC) columns. Standard GC columns may not provide sufficient selectivity to separate all congeners, necessitating the use of multiple columns with different polarities or advanced separation techniques.
Lack of Authentic Standards: A significant hurdle in isomer-specific analysis is the limited commercial availability of certified reference standards for most "Dibenzofuran, tribromochloro-" congeners epa.govnih.gov. Without these standards, positive identification and accurate quantification of individual isomers are difficult to achieve. Researchers often have to rely on custom synthesis of standards, which can be a complex and resource-intensive process epa.gov.
Complex Matrices: Environmental and biological samples are inherently complex, containing a multitude of other compounds that can interfere with the analysis of "Dibenzofuran, tribromochloro-" nih.gov. Extensive sample cleanup and preparation are required to remove these interferences and prevent them from co-eluting with the target analytes.
Instrumental Limitations: While high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of these compounds, even this powerful technique may not be able to resolve all closely eluting isomers with similar mass-to-charge ratios nih.gov. Tandem mass spectrometry (MS/MS) techniques can offer enhanced selectivity in some cases nih.govnih.gov.
The following table illustrates a conceptual representation of the type of data generated in an isomer-specific analysis, highlighting the analytical challenges.
| Conceptual Isomer Elution Profile | |
| Isomer Group | Tribromochloro-dibenzofurans |
| GC Column Phase | DB-5ms |
| Hypothetical Retention Time (min) | Identified Congener |
| 25.1 | Co-eluting peak of multiple isomers |
| 25.3 | Partially resolved isomers |
| 25.5 | Single, well-resolved isomer (requires standard for confirmation) |
| 25.8 | Co-eluting with matrix interference |
This table is for illustrative purposes only and does not represent actual experimental data.
Accurate quantification of "Dibenzofuran, tribromochloro-" at trace levels requires robust and reliable analytical strategies. The two primary approaches are isotope dilution mass spectrometry and the use of external standards.
Isotope Dilution Mass Spectrometry (IDMS):
IDMS is widely regarded as the most accurate method for the quantification of halogenated aromatic compounds, including mixed halogenated dibenzofurans nih.govnih.govcanada.caduq.edu. This technique involves the addition of a known amount of an isotopically labeled analog of the target analyte (internal standard) to the sample prior to extraction and cleanup epa.gov. The labeled standard is chemically identical to the native analyte and therefore behaves similarly throughout the analytical process.
The concentration of the native analyte is determined by measuring the ratio of the response of the native compound to the response of the labeled internal standard in the mass spectrometer. A key advantage of IDMS is its ability to compensate for the loss of analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise results nih.gov.
However, a major limitation for the application of IDMS to "Dibenzofuran, tribromochloro-" is the general lack of commercially available, isotopically labeled internal standards for each specific congener epa.gov. In such cases, a labeled standard of a closely related compound may be used, but this can introduce quantification errors.
External Standards:
Quantification using external standards involves creating a calibration curve from a series of solutions containing known concentrations of the target analyte(s). The response of the instrument to the analyte in the sample is then compared to this calibration curve to determine its concentration.
This method is simpler and less expensive than IDMS, as it does not require isotopically labeled standards. However, it is more susceptible to errors arising from matrix effects and variations in sample preparation efficiency, as there is no internal standard to correct for these factors. To improve the reliability of the external standard method, a surrogate standard (a compound not expected to be in the sample but with similar chemical properties to the analyte) can be added to the sample before processing to monitor recovery.
The following table compares the key features of these two quantification strategies.
| Feature | Isotope Dilution Mass Spectrometry (IDMS) | External Standard Calibration |
| Principle | Addition of a known amount of an isotopically labeled internal standard to each sample. | Comparison of the analyte response in a sample to a calibration curve generated from standards of known concentrations. |
| Accuracy | High, as it corrects for analyte loss during sample preparation and instrumental variability. | Lower, as it does not inherently correct for matrix effects or analyte loss. |
| Precision | High | Moderate to high, depending on the consistency of the analytical procedure. |
| Cost | Higher, due to the expense of isotopically labeled standards. | Lower, as it does not require labeled standards. |
| Requirement | Availability of specific isotopically labeled internal standards. | Availability of certified native standards. |
| Applicability to "Dibenzofuran, tribromochloro-" | Limited by the commercial availability of specific labeled standards. | Feasible but may have lower accuracy due to matrix effects. |
Quality Assurance and Quality Control (QA/QC) Protocols
Rigorous quality assurance and quality control (QA/QC) protocols are essential to ensure the reliability and defensibility of analytical data for "Dibenzofuran, tribromochloro-". These protocols are integrated into every step of the analytical process, from sample collection to data reporting epa.govuea.ac.uk.
Key QA/QC measures include:
Method Blanks: A method blank (an analyte-free matrix) is processed alongside the samples to assess for contamination introduced during the analytical procedure.
Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of the target analytes. It is used to monitor the performance of the entire analytical method.
Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of the target analyte is added to a duplicate of a real sample. The recovery of the spike is used to evaluate the effect of the sample matrix on the analytical method.
Internal Standards and Surrogates: As discussed previously, isotopically labeled internal standards are used in IDMS to correct for analyte loss and instrument variability. Surrogate standards are used in both IDMS and external standard methods to monitor the efficiency of the sample preparation process for each sample.
Calibration Verification: The instrument's calibration is verified at the beginning and end of each analytical run, and periodically throughout the run, by analyzing a standard of a known concentration.
Replicate Analyses: Analyzing duplicate or triplicate samples provides a measure of the precision of the analytical method.
Detection and Quantitation Limits: The method detection limit (MDL) and limit of quantification (LOQ) are determined to define the sensitivity of the method.
The following table summarizes the purpose of common QA/QC samples in the analysis of "Dibenzofuran, tribromochloro-".
| QA/QC Sample | Purpose |
| Method Blank | To assess for laboratory contamination. |
| Laboratory Control Sample (LCS) | To monitor the overall performance and accuracy of the analytical method. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on analyte recovery and method precision. |
| Isotopically Labeled Internal Standards | To provide the most accurate quantification by correcting for analyte losses and instrument variability (in IDMS). |
| Surrogate Standards | To monitor the recovery and efficiency of the sample preparation process for each individual sample. |
By implementing a comprehensive QA/QC program, analytical laboratories can ensure that the data generated for "Dibenzofuran, tribromochloro-" are of known and documented quality, which is crucial for regulatory purposes and for making informed decisions about environmental and human health risks.
Environmental Fate and Degradation Pathways
Persistence Assessment in Environmental Media
Dibenzofuran (B1670420), tribromochloro-, as a polyhalogenated aromatic hydrocarbon, is expected to exhibit significant persistence in the environment. Its persistence is attributed to the stability of the dibenzofuran ring structure and the strong carbon-halogen bonds. The degree of halogenation is a critical factor, with persistence generally increasing with the number of halogen substituents.
Table 1: Estimated Environmental Half-Lives of PBDD/F and PBCDD/F Congeners
| Environmental Medium | Estimated Half-Life | Persistence Criterion Threshold |
|---|---|---|
| Water | > 2 months | 2 months |
| Soil | > 6 months | 6 months |
| Air (Atmospheric Oxidation) | 5.7 to 504 days | > 2 days |
Data sourced from the Stockholm Convention Persistent Organic Pollutants Review Committee report on PBDD/Fs and PBCDD/Fs. pops.int
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that can break down chemical compounds. For tribromochloro-dibenzofuran, the most relevant abiotic pathways are photolytic and thermal degradation.
Photolytic degradation, or photolysis, is a primary abiotic pathway for the transformation of polyhalogenated dibenzofurans in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. nih.govcsbsju.edunih.gov The process typically involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of carbon-halogen bonds.
Studies on polychlorinated dibenzofurans (PCDFs) have shown that reductive dechlorination is a significant degradation pathway. csbsju.edunih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom, leading to the formation of less halogenated, and often less toxic, congeners. The rate of photodegradation, however, tends to decrease as the degree of halogenation increases. nih.gov Despite this trend, even highly chlorinated compounds like octachlorodibenzofuran can undergo photolysis. nih.govnih.gov
The photolytic fate of tribromochloro-dibenzofuran would likely involve the stepwise removal of bromine and chlorine atoms. The presence of natural photosensitizers in water, such as dissolved organic matter, can enhance degradation rates. csbsju.edunih.gov For example, the photolysis of 2,3,7,8-tetrachlorodibenzofuran (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (P5CDF) is significantly faster in natural lake water compared to distilled water/acetonitrile solutions. csbsju.edu
Table 2: Photolysis Half-Lives of Selected PCDFs Under Midsummer Sunlight
| Compound | Medium | Half-Life (t½) |
|---|---|---|
| 2,3,7,8-T4CDF | 25:10 (v/v) distilled water/acetonitrile | 9.1 days (Rate constant: 0.11 d⁻¹) |
| 2,3,7,8-T4CDF | Lake Water | 1.2 days (Rate constant: 0.58 d⁻¹) |
| 2,3,4,7,8-P5CDF | 25:10 (v/v) distilled water/acetonitrile | 46.2 days (Rate constant: 0.015 d⁻¹) |
| 2,3,4,7,8-P5CDF | Lake Water | 0.19 days (Rate constant: 3.6 d⁻¹) |
Data from a study on the aquatic photodegradation of PCDFs. csbsju.edu The rate constants were converted to half-lives using the formula t½ = ln(2)/k.
Thermal degradation of tribromochloro-dibenzofuran occurs at high temperatures, such as those found in industrial furnaces and incinerators. nih.gov Polyhalogenated dibenzofurans are known products of the thermal decomposition of brominated flame retardants and other halogenated precursors. acs.orgcetjournal.itcetjournal.it
The decomposition of these compounds is complex and can lead to a variety of products. At temperatures between 250-550°C, studies on related compounds like 2-bromophenol (B46759) on a copper oxide/silica (B1680970) surface have shown the formation of various polybrominated dibenzofurans and dibenzo-p-dioxins. nih.gov The complete destruction of these stable compounds requires very high temperatures, typically above 850°C, and sufficient residence time in a well-controlled combustion environment. Incomplete combustion can lead to the formation and emission of other toxic byproducts.
Advanced oxidation processes, such as the use of heat-activated persulfate, have been investigated for the destruction of PCDD/Fs in contaminated soil and fly ash. researchgate.net In this method, heat is used to generate highly reactive sulfate radicals that can effectively degrade these persistent compounds. Research has shown that, generally, the degradation kinetics decrease as the number of chlorine atoms increases. researchgate.net
Biotic Degradation Processes (Bioremediation Context)
Biotic degradation relies on living organisms, primarily microorganisms, to break down contaminants. While highly halogenated compounds like tribromochloro-dibenzofuran are generally recalcitrant to microbial attack, some degradation pathways have been identified, particularly for less halogenated congeners.
The microbial degradation of dibenzofurans has been studied extensively, with several bacterial strains capable of utilizing the parent compound as a carbon source. nih.govethz.ch However, the presence of multiple halogen substituents, as in tribromochloro-dibenzofuran, significantly hinders microbial degradation.
Aerobic bacteria, such as Sphingomonas sp. strain RW1, can degrade mono- and dichlorinated dibenzofurans but are unable to degrade more highly chlorinated congeners. nih.govresearchgate.net The degradation rate decreases significantly with an increasing number of chloro-substituents. This recalcitrance is likely due to steric hindrance and electronic effects of the bulky halogen atoms, which prevent enzymatic attack. nih.gov
Table 3: Specific Turnover Rates of Chlorinated Dibenzofurans by Sphingomonas sp. strain RW1
| Compound | Specific Turnover Rate (μmol/hour/g of protein) |
|---|---|
| Dibenzofuran (DF) | 563 |
| 2-Chlorodibenzofuran (2-CDF) | 348 |
| 2,8-Dichlorodibenzofuran (2,8-DCDF) | 83 |
| 3,7-Dichlorodibenzofuran (3,7-DCDF) | 41 |
| 2,4,8-Trichlorodibenzofuran (2,4,8-TrCDF) | 5 |
Data demonstrating the decrease in degradation rate with increased chlorination. nih.govresearchgate.net
Under anaerobic conditions, reductive dehalogenation (or dehalorespiration) is a more promising pathway for highly halogenated compounds. researchwithrutgers.comresearchgate.net This process, carried out by specific anaerobic bacteria, involves the removal of halogen atoms and their replacement with hydrogen. While not yet isolated, microorganisms of the genus Dehalococcoides are suspected to play a role in the anaerobic dechlorination of PCDDs and PCDFs in sediments. researchgate.net This process can convert highly halogenated, more toxic congeners into less halogenated forms that may be more amenable to subsequent aerobic degradation.
The enzymatic breakdown of dibenzofurans is initiated by powerful oxidizing enzymes. ethz.ch The key initial step in the aerobic degradation pathway is an angular dioxygenation, where a dioxygenase enzyme attacks the carbon atoms adjacent to the ether bridge (positions 4 and 4a). nih.govasm.org This reaction, catalyzed by enzymes like dibenzofuran 4,4a-dioxygenase, cleaves the ether bond and opens the furan (B31954) ring, leading to the formation of a dihydroxybiphenyl derivative. ethz.ch
Following the initial ring cleavage, a series of other enzymes, including extradiol dioxygenases and hydrolases, continue the degradation process, ultimately breaking the aromatic rings into simpler compounds that can enter central metabolic pathways. nih.govresearchgate.net
Dehalogenation, the crucial step for breaking down halogenated pollutants, can occur through several enzymatic mechanisms, including:
Hydrolytic dehalogenation: The replacement of a halogen with a hydroxyl group from water.
Reductive dehalogenation: The replacement of a halogen with a hydrogen atom, common in anaerobic bacteria. researchgate.net
Oxygen-dependent dehalogenation: An oxygenase incorporates one or two oxygen atoms into the aromatic ring, which can lead to the spontaneous elimination of the halogen substituent. mdpi.com
For a tetra-halogenated compound like tribromochloro-dibenzofuran, the efficiency of these enzymatic attacks is expected to be very low. The number and position of the halogen atoms can block the active site of the initial dioxygenase enzyme, preventing the degradation process from starting. nih.gov
Isotopic Fractionation Analysis for Pathway Elucidation
Isotopic fractionation analysis is a powerful tool for elucidating the degradation pathways of environmental contaminants. This technique relies on the principle that chemical and biological processes can alter the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) in a molecule. By measuring the isotopic composition of the remaining contaminant and its degradation products, it is possible to infer the reaction mechanisms involved.
For a compound like tribromochloro-dibenzofuran, isotopic fractionation can provide critical insights into its environmental fate. Different degradation pathways, such as aerobic biodegradation, anaerobic dehalogenation, or abiotic degradation, will likely result in distinct isotopic signatures. For instance, the breaking of a carbon-chlorine bond will lead to a measurable enrichment of the heavier chlorine isotope (³⁷Cl) in the residual parent compound, and the magnitude of this enrichment can be characteristic of the specific enzymatic or chemical process.
While no studies have been published specifically on the isotopic fractionation of tribromochloro-dibenzofuran, research on analogous compounds, such as polychlorinated dibenzofurans (PCDFs) and other halogenated organic compounds, demonstrates the potential of this approach. For example, studies on the reductive dechlorination of polychlorinated biphenyls (PCBs) have successfully used carbon and chlorine isotope analysis to distinguish between different degradation pathways and to quantify the extent of in-situ biodegradation. It is reasonable to expect that similar principles would apply to tribromochloro-dibenzofuran.
Future research in this area would involve laboratory microcosm studies to determine the characteristic isotopic enrichment factors associated with different degradation pathways of tribromochloro-dibenzofuran. This information could then be applied to field samples to identify the dominant degradation processes occurring in contaminated environments and to assess the effectiveness of remediation efforts.
Environmental Fate Modeling
Fugacity-Based Multimedia Models
Fugacity-based multimedia models are widely used to predict the environmental distribution and fate of persistent organic pollutants (POPs) like tribromochloro-dibenzofuran. These models use the concept of fugacity, or "escaping tendency," to describe the partitioning of a chemical between different environmental compartments, including air, water, soil, and sediment. The distribution of the chemical is governed by its physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow), as well as the properties of the environmental compartments.
For tribromochloro-dibenzofuran, a fugacity model would predict its likely distribution based on its expected properties. As a polyhalogenated dibenzofuran, it is anticipated to have very low water solubility, a high octanol-water partition coefficient, and low vapor pressure. Consequently, a fugacity model would predict that this compound will predominantly partition to organic-rich phases in the environment, such as soil and sediment. Due to its low vapor pressure, long-range atmospheric transport is expected to be limited, with the compound being deposited relatively close to its sources.
To provide a quantitative estimate of its environmental distribution, a Level III fugacity model can be employed. This steady-state, non-equilibrium model considers advective and intermedia transport processes. Since specific physicochemical data for tribromochloro-dibenzofuran are not available, the following table presents representative parameters for a closely related and well-studied compound, 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF), which serves as a surrogate for modeling purposes.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight (g/mol) | 305.97 | chemicalbook.com |
| Melting Point (°C) | 227 | chemicalbook.com |
| Boiling Point (°C) | 440.46 (estimate) | chemicalbook.com |
| Water Solubility (mg/L) | 6.92 x 10⁻⁷ | wikipedia.org |
| Vapor Pressure (Pa) | 1.1 x 10⁻⁶ | ca.gov |
| Log Octanol-Water Partition Coefficient (Kow) | 7.4 | ca.gov |
Using these parameters in a generic Level III fugacity model, the predicted distribution of tribromochloro-dibenzofuran (by analogy with 2,3,7,8-TCDF) would show the vast majority residing in soil and sediment, with very small amounts in water and air.
Prediction of Environmental Half-Lives and Distribution
Predicted Environmental Half-Lives:
Based on data for analogous compounds like 2,3,7,8-TCDF and the broader class of PCDD/Fs, the following half-lives can be predicted for tribromochloro-dibenzofuran:
Air: The half-life in the atmosphere is expected to be relatively short, on the order of hours to days, primarily due to photolysis. For mixed tetrachlorodibenzofurans, photolysis half-lives have been reported to range from 2.1 to 11.5 hours epa.gov.
Soil: In soil, tribromochloro-dibenzofuran is expected to be very persistent, with biodegradation being the primary, albeit very slow, degradation process. The half-life of 2,3,7,8-TCDF in a sludge-amended soil field study was reported to be approximately 20 years epa.gov.
Sediment: Similar to soil, sediments are expected to be a major sink for this compound, with very long half-lives due to the anaerobic conditions and limited bioavailability. The persistence half-life of the related compound 2,3,7,8-TCDD in sediments is estimated to be over 50 years when considering the effects of adsorption epa.gov.
The following table summarizes the predicted environmental half-lives for tribromochloro-dibenzofuran, based on data for 2,3,7,8-TCDF and other PCDD/Fs.
| Environmental Compartment | Predicted Half-Life | Primary Degradation Process | Reference |
|---|---|---|---|
| Air | Hours to Days | Photolysis | epa.gov |
| Water (Surface) | Days | Photolysis | epa.gov |
| Soil | ~20 years | Biodegradation | epa.gov |
| Sediment | >50 years | Biodegradation (very slow) | epa.gov |
Predicted Environmental Distribution:
Bioremediation Strategies and Technologies
Microbial Approaches to Dehalogenation
The key to the microbial degradation of halogenated organic compounds is the process of dehalogenation, which involves the cleavage of carbon-halogen bonds. This can occur under both aerobic and anaerobic conditions, with different microbial pathways involved. For highly halogenated compounds, reductive dehalogenation under anaerobic conditions is a critical first step, where the halogen atom is removed and replaced with a hydrogen atom. This process is often followed by aerobic degradation of the less halogenated and more accessible resulting compounds.
Bioaugmentation is a bioremediation strategy that involves the introduction of specific, pre-selected microbial strains or consortia with desired degradation capabilities into a contaminated environment to supplement the indigenous microbial population. taylorandfrancis.com This approach is particularly relevant for sites where the native microbial community lacks the genetic information to degrade specific recalcitrant compounds like Dibenzofuran (B1670420), tribromochloro-.
Research on related polyhalogenated dibenzofurans has identified several microbial strains capable of dehalogenation. For instance, members of the genus Dehalococcoides are well-known for their ability to reductively dehalogenate chlorinated dioxins and dibenzofurans under anaerobic conditions. researchgate.net While specific studies on Dibenzofuran, tribromochloro- are not available, the principles of bioaugmentation with such specialized microorganisms would likely apply. The success of bioaugmentation hinges on the ability of the introduced strains to survive, proliferate, and express their degradative enzymes in the target environment.
Illustrative Research Findings on Bioaugmentation for Related Compounds:
| Microbial Strain/Consortium | Target Contaminant Class | Key Findings |
| Dehalococcoides mccartyi | Polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) | Demonstrated significant dechlorination of higher chlorinated congeners in sediment microcosms. researchgate.net |
| Sphingomonas sp. strain RW1 | Chlorinated dibenzofurans and dibenzo-p-dioxins | Capable of aerobically degrading several mono- and dichlorinated dibenzofurans. nih.gov |
| Mixed microbial consortia | Polychlorinated biphenyls (PCBs) and PCDDs | Showed enhanced reductive dechlorination in anaerobic sediment slurries. researchgate.net |
In contrast to bioaugmentation, biostimulation aims to enhance the degradative activity of the indigenous microbial populations already present at a contaminated site. nih.gov This is typically achieved by modifying the environmental conditions to favor the growth and metabolic activity of these native microorganisms. Common biostimulation strategies include the addition of nutrients (such as nitrogen and phosphorus), electron donors (for anaerobic processes), or electron acceptors (like oxygen for aerobic processes).
For the bioremediation of compounds analogous to Dibenzofuran, tribromochloro-, biostimulation can be a cost-effective approach. The addition of organic carbon sources can stimulate the activity of dehalogenating bacteria. The rationale is that by providing a suitable growth substrate, the population of microorganisms capable of fortuitously degrading the target contaminant (cometabolism) or using it as a terminal electron acceptor (dehalorespiration) will increase. dntb.gov.ua The effectiveness of biostimulation is highly site-specific and depends on the presence and abundance of competent indigenous microorganisms.
Examples of Biostimulation Strategies for Halogenated Aromatic Compounds:
| Biostimulation Agent | Target Contaminant Group | Mechanism of Action |
| Organic Acids (e.g., lactate, acetate) | Chlorinated solvents, PCDD/Fs | Serve as electron donors to promote anaerobic reductive dechlorination. |
| Oxygen Releasing Compounds (ORCs) | Less halogenated aromatic hydrocarbons | Provide a source of oxygen to stimulate aerobic degradation pathways. |
| Nitrogen and Phosphorus sources | General organic pollutants | Supplement essential nutrients to support microbial growth and metabolism. uok.edu.in |
Bioreactor Systems for Contaminated Media
For heavily contaminated soils, sediments, or water, ex-situ bioremediation using bioreactors offers a controlled environment to optimize the degradation process. Bioreactors are engineered systems designed to maintain optimal conditions for microbial activity, including temperature, pH, nutrient levels, and redox potential. This controlled environment can significantly enhance the rate and extent of degradation of persistent compounds like Dibenzofuran, tribromochloro-.
Different types of bioreactors can be employed, such as slurry-phase bioreactors for soils and sediments, and packed-bed or fluidized-bed reactors for contaminated water. In a slurry-phase bioreactor, the contaminated solid is mixed with water to form a slurry, which is then agitated and aerated (or kept anaerobic) to promote microbial degradation. The contained nature of bioreactors also allows for easier monitoring and control of the process, as well as the potential for bioaugmentation with specialized microbial cultures.
Land-Based Treatment Applications
In-situ land-based treatment applications are often preferred for large areas of low to moderately contaminated soil due to their lower cost and reduced site disturbance compared to ex-situ methods. One common approach is landfarming, where contaminated soil is excavated and spread over a prepared land surface. The soil is periodically tilled to improve aeration and nutrients and moisture are added to stimulate microbial activity.
Another in-situ technique is bioventing, which involves stimulating the natural aerobic degradation of contaminants in the unsaturated zone by providing oxygen through injected air. While more commonly applied to volatile organic compounds, this principle can be adapted for less volatile compounds by enhancing the activity of soil microorganisms. For anaerobic processes, the injection of electron donors and the creation of anaerobic zones can be employed to promote reductive dehalogenation.
Factors Influencing Bioremediation Efficacy
The success of any bioremediation strategy for Dibenzofuran, tribromochloro- is governed by a complex interplay of physical, chemical, and biological factors. Understanding and managing these factors is crucial for optimizing the degradation process.
A primary limiting factor in the bioremediation of hydrophobic compounds like Dibenzofuran, tribromochloro- in soil and sediment is their low bioavailability. Bioavailability refers to the fraction of a contaminant that is accessible to microorganisms for uptake and degradation. These compounds tend to sorb strongly to organic matter and clay particles in the soil matrix, rendering them unavailable to microbial attack.
Several factors influence the bioavailability of halogenated dibenzofurans:
Soil/Sediment Properties: The organic carbon content, clay content, and particle size distribution of the soil or sediment significantly affect the sorption and desorption of the contaminant.
Contaminant Properties: The hydrophobicity (water insolubility) of the specific congener of Dibenzofuran, tribromochloro- will determine its partitioning behavior between the solid, aqueous, and non-aqueous phases.
Aging: Over time, contaminants can become sequestered within the micropores of soil aggregates, further reducing their bioavailability.
Strategies to enhance the bioavailability of sorbed contaminants include the use of surfactants, which can increase the solubility and desorption of hydrophobic compounds, and the addition of organic amendments that may alter the soil structure and contaminant partitioning. acs.org Animal studies on related dioxins and furans in soil have shown that oral bioavailability can range from less than 1% to over 60%, highlighting the significant impact of the soil matrix on the accessibility of these compounds. nih.govnih.gov
Environmental Conditions (e.g., pH, Temperature, Nutrient Availability, Oxygen Levels)
The efficacy of bioremediation strategies for halogenated compounds such as tribromochloro-dibenzofuran is intrinsically linked to a suite of environmental parameters. These factors directly influence microbial growth, metabolism, and the enzymatic processes essential for the degradation of persistent organic pollutants. Optimizing these conditions is paramount for enhancing the rate and extent of bioremediation.
pH: The pH of the contaminated medium, be it soil or water, is a critical factor that governs microbial activity and the bioavailability of contaminants. Most microorganisms involved in the degradation of halogenated aromatic compounds exhibit optimal activity within a near-neutral pH range, typically between 6.0 and 8.0 clu-in.orgsustainability-directory.com. Deviations from this optimal range can adversely affect enzymatic functions, as the ionization state of amino acid residues in enzymes is altered, leading to a disruption in their catalytic efficiency sustainability-directory.com. For instance, research on the degradation of chlorinated dibenzofurans by Sphingomonas sp. strain RW1 was conducted in a phosphate buffer with a pH of 7.3 researchgate.net. While some microbes can tolerate more acidic or alkaline conditions, maintaining a circumneutral pH is generally considered optimal for the complete reduction of chlorinated ethenes to ethene, although some organohalide-respiring microbes can tolerate pH levels as low as 4 enviro.wiki. The chemical behavior of the pollutant itself can also be pH-dependent, affecting its solubility, mobility, and bioavailability sustainability-directory.com.
| Environmental Parameter | Optimal Range/Condition | Impact on Bioremediation | References |
|---|---|---|---|
| pH | 6.0 - 8.0 | Affects enzyme activity, microbial growth, and contaminant bioavailability. | clu-in.orgsustainability-directory.com |
| Temperature | Mesophilic (20-40°C) | Influences microbial metabolic rates and enzyme kinetics. Lower temperatures slow down degradation, while excessively high temperatures can be detrimental. | researchgate.net |
| Nutrient Availability (C:N:P ratio) | ~100:10:1 | Essential for microbial growth and synthesis of enzymes. Nitrogen and phosphorus are often limiting nutrients. | researchgate.netcambridge.orgresearchgate.net |
| Oxygen Levels | Aerobic or Anaerobic | Determines the metabolic pathway. Aerobic pathways often involve dioxygenases, while anaerobic pathways utilize reductive dehalogenation. | nih.govnih.govclu-in.org |
Temperature: Temperature is another crucial factor that directly influences the metabolic rate of microorganisms. Generally, an increase in temperature accelerates microbial growth and enzymatic reactions, thereby enhancing the rate of biodegradation researchgate.net. Most bacteria and fungi involved in the bioremediation of halogenated compounds are mesophilic, with optimal degradation rates observed in the temperature range of 20-40°C. For example, biotransformation analyses of chlorinated dibenzofurans and dibenzo-p-dioxins by various bacterial strains were conducted at 30°C nih.gov. Lower temperatures can significantly slow down the degradation process, while excessively high temperatures can lead to enzyme denaturation and cell death.
Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is often a limiting factor for microbial growth and the effective bioremediation of contaminated sites. researchgate.netcambridge.org Halogenated dibenzofurans are primarily sources of carbon, but microorganisms require other nutrients for cell maintenance and the synthesis of enzymes and cofactors. The optimal carbon-to-nitrogen-to-phosphorus (C:N:P) ratio for microbial activity is generally considered to be around 100:10:1 researchgate.net. In many contaminated environments, the indigenous nutrient levels are insufficient, necessitating the addition of external nutrient sources, a process known as biostimulation, to enhance the degradation of pollutants.
Oxygen Levels: The presence or absence of oxygen dictates the specific metabolic pathways employed by microorganisms to degrade halogenated compounds.
Aerobic Conditions: In the presence of oxygen, aerobic microorganisms utilize oxygenases to initiate the breakdown of the aromatic rings of compounds like dibenzofuran. nih.govnih.gov This oxidative degradation is a key mechanism for the breakdown of less chlorinated congeners. researchgate.net For instance, the degradation of brominated flame retardants by a microbial consortium was demonstrated under aerobic conditions mdpi.com.
Anaerobic Conditions: Under anaerobic conditions, a different set of microorganisms becomes active, employing a process called reductive dehalogenation. nih.govmdpi.com In this process, the halogenated compound serves as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. nih.gov This mechanism is particularly important for the degradation of highly chlorinated compounds, which are often more resistant to aerobic attack. nih.govresearchgate.net Bacteria from the genus Dehalococcoides are well-known for their ability to carry out reductive dechlorination of chlorinated dioxins in anaerobic sediments. nih.gov
The choice between aerobic and anaerobic bioremediation strategies, therefore, depends on the specific nature of the contaminant and the environmental context. In some cases, a sequential anaerobic-aerobic process may be the most effective approach for the complete mineralization of complex halogenated compounds.
| Oxygen Condition | Primary Degradation Mechanism | Applicability to Halogenated Dibenzofurans | Key Microorganisms/Enzymes | References |
|---|---|---|---|---|
| Aerobic | Oxidative degradation via dioxygenases | Effective for less chlorinated congeners | Sphingomonas, Pseudomonas, Dioxygenases | nih.govnih.gov |
| Anaerobic | Reductive dehalogenation | Effective for highly chlorinated congeners | Dehalococcoides, Reductive dehalogenases | nih.govnih.govmdpi.com |
Mechanistic Research in Biological Systems
Aryl Hydrocarbon Receptor (AhR) Activation
The activation of the AhR is a critical initiating event for the biological and toxicological effects of many halogenated aromatic hydrocarbons, including mixed halogenated dibenzofurans.
Halogenated dibenzofurans are known to be potent ligands for the AhR. The binding affinity is influenced by the number and position of the halogen substituents. Upon binding, the ligand induces a conformational change in the receptor, leading to its activation.
Studies on various polybrominated and mixed bromo/chloro dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) have demonstrated their ability to induce AhR-mediated transcriptional activity. The potency of these compounds can vary significantly depending on the specific congener. For instance, in a study using human and mouse hepatocellular carcinoma cell lines, the relative potencies of different halogenated PXDD/F isomers were compared to the prototypical AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) nih.gov. It was observed that brominated PXDD/F species generally showed a reduced capacity to activate the mouse AhR compared to TCDD nih.gov. However, some mixed halogenated congeners have been shown to be more potent than their chlorinated counterparts inchem.org.
The following table summarizes the relative potencies (REPs) of selected mixed halogenated dibenzofurans from a study on rat H4IIE and human MCF-7 cells, which provides an indication of their AhR binding affinity and subsequent activation potential.
| Compound | Cell Line | Relative Potency (REP) compared to TCDD |
| 2-B-3,7,8-TrCDF | H4IIE | 1.5 |
| 2,3-DB-7,8-DCDF | H4IIE | 0.8 |
| 1,2,3,7,8-PeBDF | H4IIE | 0.7 |
This table is based on data for representative mixed halogenated dibenzofurans and is intended to be illustrative of the range of potencies observed for this class of compounds.
The canonical AhR signaling pathway is a well-established mechanism. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. The binding of a ligand, such as a tribromochloro-dibenzofuran, triggers a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.
The activated ligand-receptor complex then translocates into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT heterodimer is a transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. The binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism.
To regulate this signaling pathway, a negative feedback loop exists involving the AhR Repressor (AHRR). The AHRR gene also contains DREs and is induced by AhR activation. The AHRR protein then competes with AhR for dimerization with ARNT, thereby inhibiting the transcription of AhR-responsive genes.
Influence on Cellular and Molecular Processes
The activation of the AhR signaling pathway by halogenated dibenzofurans can lead to significant alterations in various cellular and molecular processes, including gene expression and cellular differentiation.
A primary and well-characterized consequence of AhR activation is the modulation of gene expression. The induction of cytochrome P450 enzymes, particularly CYP1A1, is a hallmark of AhR activation by dioxin-like compounds. Studies have shown that mixed halogenated dibenzofurans are potent inducers of CYP1A1.
Research on various mixed halogenated ligands in rat H4IIE and human MCF-7 cells has demonstrated their ability to induce CYP1A1 mRNA. The potency of this induction varies depending on the specific congener, with some mixed halogenated dibenzofurans showing potencies comparable to or even exceeding that of TCDD. For example, 2-B-3,7,8-TrCDF was found to be 1.5 times more potent than TCDD in inducing CYP1A1 in H4IIE cells.
The following table presents data on the relative potency of selected mixed halogenated dibenzofurans to induce CYP1A1 expression.
| Compound | Cell Line | Relative Potency (REP) for CYP1A1 Induction |
| 2-B-3,7,8-TrCDF | H4IIE | 1.5 |
| 2,3-DB-7,8-DCDF | H4IIE | 0.8 |
| 1,2,3,7,8-PeBDF | H4IIE | 0.7 |
This table is based on data for representative mixed halogenated dibenzofurans and is intended to be illustrative of the gene expression modulation potential for this class of compounds.
The AhR is increasingly recognized as a key regulator of cellular differentiation, particularly within the immune system. Activation of the AhR by various ligands can influence the differentiation of several lymphocyte subpopulations. For example, studies with TCDD have shown effects on the differentiation of T-helper cells and B-cells nih.govnih.gov.
While specific studies on the effects of "Dibenzofuran, tribromochloro-" on cellular differentiation are not available, it is plausible that, as an AhR agonist, it could influence these pathways. AhR activation has been shown to play a role in the differentiation of various cell types, including hematopoietic stem cells, and can impact the development and function of the immune system frontiersin.org. The sustained activation of AhR can interfere with normal developmental processes and alter cell fate decisions frontiersin.org. For instance, AhR has been shown to negatively regulate class-switch recombination and the differentiation of B cells into plasma cells nih.gov. Given that mixed halogenated dibenzofurans can be potent AhR activators, they may have the potential to disrupt these finely tuned differentiation processes.
Xenobiotic Metabolism Interactions
The induction of xenobiotic-metabolizing enzymes is a primary response to AhR activation by compounds like halogenated dibenzofurans. This can have significant implications for the metabolism of other foreign compounds (xenobiotics) as well as endogenous molecules.
The AhR-mediated induction of Phase I enzymes, such as CYP1A1, CYP1A2, and CYP1B1, can lead to an increased rate of metabolism of various substrates. This can result in either detoxification or, in some cases, metabolic activation of other chemicals to more toxic intermediates.
Computational Chemistry and Modeling Approaches
Quantum Chemical Calculations (Ab Initio, DFT)
Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are foundational to the computational study of halogenated dibenzofurans. sci-hub.boxnih.gov Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure of a molecule based on its electron density, offering a balance of accuracy and computational efficiency. researchgate.netyoutube.com These methods are extensively used to predict the chemical properties and understand the mechanisms of action or degradation of polychlorinated dibenzofurans (PCDFs) and related compounds. nih.gov
For polyhalogenated dibenzofurans, DFT methods like B3LYP are commonly employed to achieve precise results at a reasonable computational cost. researchgate.net Such calculations can elucidate thermodynamic parameters, electronic properties, and spectroscopic signatures, providing a theoretical framework for understanding the behavior of specific congeners like tribromochloro-dibenzofuran. nih.govnih.gov
Quantum chemical calculations are essential for determining the three-dimensional structure and conformational stability of tribromochloro-dibenzofuran isomers. By optimizing the molecular geometry, these methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's planarity, which is often linked to its toxicity. nih.gov
Table 1: Representative Structural Parameters Calculated for a Dibenzofuran (B1670420) Skeleton
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| C-C Bond Length (Aromatic) | The distance between adjacent carbon atoms within the benzene rings. | 1.38 - 1.42 Å |
| C-O Bond Length (Furan Ring) | The distance between carbon and oxygen atoms in the central furan (B31954) ring. | 1.36 - 1.39 Å |
| C-Br Bond Length | The distance between a carbon atom and a bromine substituent. | ~1.88 - 1.92 Å |
| C-Cl Bond Length | The distance between a carbon atom and a chlorine substituent. | ~1.72 - 1.76 Å |
| Dihedral Angle (Planarity) | The angle between the two benzene rings, indicating the planarity of the molecule. | 0° - 5° |
Understanding the formation and degradation pathways of tribromochloro-dibenzofuran is crucial for controlling its emission and environmental impact. Quantum chemical calculations are powerful tools for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. nih.gov
Studies on mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) have utilized DFT to investigate their formation from the condensation reactions of precursors like 2-chlorophenoxy and 2-bromophenoxy radicals. nih.govresearchgate.net These calculations show that intermediates such as keto-ether structures are critical in the formation of the dibenzofuran core. nih.gov By determining the reaction enthalpies and activation barriers for various steps, researchers can identify the most favorable pathways for the formation of specific congeners under different conditions, such as in combustion processes. nih.govresearchgate.net
Table 2: Key Kinetic Parameters in Halogenated Dibenzofuran Formation
| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Radical Coupling | Initial combination of phenoxy radicals to form a dimer intermediate. | 5 - 10 kcal/mol nih.gov |
| Intramolecular Rearrangement | Conversion of intermediates, such as tautomerization or hydrogen transfer. | 15 - 30 kcal/mol |
| Ring Closure (HCl/HBr Elimination) | The final step to form the furan ring by eliminating a hydrogen halide molecule. | 20 - 40 kcal/mol |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of tribromochloro-dibenzofuran that static quantum calculations cannot capture. arxiv.orgrsc.org MD simulations are used to understand how these molecules interact with their environment, such as solvents, surfaces, or biological macromolecules. tandfonline.comresearchgate.net
For persistent organic pollutants, MD simulations can model processes like their permeation through biological membranes. For example, classical MD simulations have been used to study the passage of chlorinated dibenzofurans through lipid membranes, revealing that the process is thermodynamically favored and governed by dispersion forces. mdpi.com Such studies are crucial for assessing the bioavailability and potential for bioaccumulation of tribromochloro-dibenzofuran. Simulations can also investigate the aggregation behavior of these molecules or their adsorption onto particulate matter, which influences their environmental transport. acs.org
Table 3: Components of a Typical Molecular Dynamics Simulation Setup
| Component | Description | Example for Tribromochloro-dibenzofuran |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system's particles. | CHARMM, AMBER, or a specialized force field for halogenated aromatics. |
| Solvent Model | Representation of the solvent environment (e.g., water, lipid bilayer). | TIP3P water model; a dioleyl-phosphatidylcholine (DOPC) lipid model. mdpi.com |
| System Size | The number of atoms in the simulation box. | One solute molecule in a box of ~10,000-50,000 solvent atoms. |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs). |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature). |
Environmental Fate and Transport Modeling (Advanced Computational Approaches)
Advanced computational models are used to predict the long-term environmental fate and transport of persistent pollutants like tribromochloro-dibenzofuran. rsc.org Multimedia environmental fate models, often based on the concept of fugacity, simulate the partitioning and movement of a chemical between different environmental compartments, including air, water, soil, and sediment. nih.gov
These models integrate data on a chemical's physical-chemical properties (e.g., vapor pressure, solubility, partition coefficients) with environmental parameters (e.g., temperature, flow rates, organic carbon content) to estimate its distribution and persistence. nih.gov The output can predict where the compound is likely to accumulate and its degradation half-life in various media. researchgate.net For polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), such models have shown that major pathways include deposition from the atmosphere to soil and water, followed by degradation primarily in soil and sediment. nih.gov These approaches are vital for conducting risk assessments and understanding the environmental exposure associated with tribromochloro-dibenzofuran.
Table 4: Key Processes in Multimedia Environmental Fate Models
| Process | Environmental Compartments Involved | Description |
|---|---|---|
| Emission | Source to Air/Water/Soil | Release of the compound into the environment from sources like incineration. |
| Advection | Within Air, Water | Transport by bulk movement of the medium (e.g., wind, water currents). |
| Deposition | Air to Water/Soil | Removal from the atmosphere via wet (rain, snow) or dry (particle settling) processes. |
| Volatilization | Water/Soil to Air | Evaporation of the compound from a surface into the atmosphere. |
| Sorption | Water to Soil/Sediment | Partitioning of the compound from the aqueous phase to solid organic matter. |
| Degradation | Within all compartments | Breakdown of the compound through biotic (microbial) or abiotic (photolysis) processes. |
Predictive Modeling for Synthesis and Degradation Pathways
Computational modeling is instrumental in predicting the potential pathways for both the formation (synthesis) and breakdown (degradation) of tribromochloro-dibenzofuran. These predictive models can help identify conditions that favor its formation and explore potential remediation strategies.
Predictive synthesis models often focus on thermal processes, such as waste incineration, where halogenated precursors can lead to the formation of mixed halogenated dibenzofurans. acs.orggreenpeace.to By simulating the reactions of precursors like chlorinated and brominated phenols, these models can predict the likely congeners formed. nih.govresearchgate.net On the other hand, predictive degradation models aim to identify how the compound might be broken down in the environment. Computational frameworks can predict biodegradation pathways by simulating the enzymatic reactions that microorganisms might use to metabolize the compound. nih.gov For example, the microbial degradation of dibenzofuran is known to be initiated by a dioxygenase enzyme, and computational tools can help predict whether similar pathways are viable for its halogenated derivatives. ethz.ch These models can identify potential metabolites and assess the likelihood of complete mineralization versus the formation of persistent transformation products. purdue.edu
Table 5: Inputs and Outputs of Predictive Synthesis and Degradation Models
| Model Type | Key Inputs | Key Outputs |
|---|---|---|
| Synthesis Modeling (Thermal) | Precursor compounds (e.g., bromophenols, chlorophenols), temperature, presence of catalysts (e.g., copper). acs.org | Predicted yields of specific tribromochloro-dibenzofuran isomers, reaction mechanisms, key intermediates. |
| Degradation Modeling (Biodegradation) | Molecular structure of tribromochloro-dibenzofuran, known enzymatic reaction rules, environmental conditions (aerobic/anaerobic). nih.gov | Predicted degradation pathway, potential metabolites, estimated reaction rates, assessment of biodegradability. |
Q & A
Q. Guidelines for Researchers
- Data Contradictions: Cross-validate findings using complementary techniques (e.g., experimental kinetics + DFT ).
- Methodological Rigor: Adopt frameworks like PICO or FINER to structure research questions .
- Ethical Compliance: Obtain approvals for hazardous material use and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
